A Technical Guide to Dioxoisoindolin-O-PEG-OH (MW 2000): A Heterobifunctional Linker for Advanced Drug Development
A Technical Guide to Dioxoisoindolin-O-PEG-OH (MW 2000): A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxoisoindolin-O-PEG-OH with an average molecular weight of 2000 Da is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in constructing targeted protein degraders. PROTACs are a revolutionary class of therapeutics that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component is critical, as it bridges the target protein-binding ligand and the E3 ubiquitin ligase ligand, and its composition and length significantly influence the efficacy, solubility, and pharmacokinetic properties of the resulting PROTAC. Dioxoisoindolin-O-PEG-OH (MW 2000) offers a versatile scaffold for PROTAC development, featuring a reactive hydroxyl (-OH) group at one terminus and a protected aminooxy group at the other, providing for sequential and controlled conjugation.
Introduction to Dioxoisoindolin-O-PEG-OH (MW 2000)
Dioxoisoindolin-O-PEG-OH (MW 2000) is a specialized chemical reagent used extensively in drug development and chemical biology. It belongs to the class of PEG linkers, which are widely employed to improve the aqueous solubility and pharmacokinetic profiles of therapeutic molecules.[1] This particular linker is heterobifunctional, meaning it possesses two different reactive functional groups at its termini.
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Hydroxyl (-OH) Terminus: This primary alcohol provides a versatile handle for a variety of conjugation chemistries. It can be activated, for instance, through tosylation or conversion to an active ester, to react with nucleophiles such as amines present on a ligand.
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Dioxoisoindolinyl Terminus: This group serves as a stable protecting group for an aminooxy (-O-NH₂) functionality. The dioxoisoindoline moiety is a phthalimide (B116566) derivative. Deprotection, typically achieved through hydrazinolysis, reveals the highly reactive aminooxy group.[2][3] This aminooxy group can then specifically react with aldehyde or ketone moieties on a second ligand to form a stable oxime linkage.
The polyethylene glycol chain itself consists of approximately 45 repeating ethylene (B1197577) glycol units, conferring flexibility and hydrophilicity to the final PROTAC molecule. This is crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent protein degradation.[4]
Physicochemical Properties and Technical Data
While a specific Certificate of Analysis for Dioxoisoindolin-O-PEG-OH (MW 2000) was not publicly available, the following table summarizes typical quantitative data for high-purity, heterobifunctional PEG linkers of a similar molecular weight, based on data from various suppliers and related product analyses.[5][6]
| Property | Typical Specification | Significance in PROTAC Synthesis |
| Average Molecular Weight (MW) | ~2000 Da | The length of the linker is a critical parameter that dictates the distance and orientation between the target protein and the E3 ligase, directly impacting the stability and efficiency of the ternary complex formation and subsequent ubiquitination.[4] |
| Purity | ≥95% (determined by NMR or HPLC) | High purity is essential to ensure reproducible and predictable reaction outcomes, minimizing the presence of contaminants that could lead to side reactions or interfere with the biological activity of the final PROTAC. |
| Polydispersity Index (PDI) | ≤1.10 | PDI is a measure of the distribution of molecular weights in a given polymer sample. A low PDI indicates a narrow molecular weight distribution, ensuring a more homogeneous final product with consistent linker length and predictable pharmacological properties. |
| Appearance | White to off-white solid or viscous oil | Provides a visual confirmation of the product's physical state. |
| Solubility | Soluble in DMSO, DMF, Chloroform, and water. | Good solubility in common organic solvents is necessary for the synthesis steps. Solubility in aqueous buffers is a key advantage conferred by the PEG chain, improving the handling and bioavailability of the final PROTAC conjugate.[7] |
| Storage Condition | -20°C, protect from light and moisture | Proper storage is crucial to prevent degradation of the reactive functional groups and maintain the integrity of the PEG chain.[5] |
Note: The data presented are representative of similar high-quality PEG reagents. For specific lot-to-lot data, a Certificate of Analysis from the supplier should be consulted.
Experimental Protocols
The synthesis of a PROTAC using Dioxoisoindolin-O-PEG-OH (MW 2000) is a multi-step process that leverages its bifunctional nature for the sequential attachment of two different ligands. The following is a representative, two-part protocol.
Part 1: Conjugation of the First Ligand via the Hydroxyl Terminus
This part of the protocol describes the activation of the hydroxyl group and its subsequent reaction with an amine-containing ligand (Ligand 1), which could be either the target protein binder or the E3 ligase ligand.
Step 1.1: Activation of the Hydroxyl Group (Tosylation)
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Dissolve Dioxoisoindolin-O-PEG-OH (MW 2000) (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
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Add triethylamine (B128534) (TEA) (1.5 equivalents) to the solution and cool the reaction mixture to 0°C in an ice bath.
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Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the tosylated intermediate (Dioxoisoindolin-O-PEG-OTs).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Step 1.2: Coupling with Amine-Containing Ligand 1
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Dissolve the crude tosylated intermediate from Step 1.1 and the amine-containing Ligand 1 (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
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Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
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Stir the reaction at 60°C overnight under an inert atmosphere.
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Monitor the reaction progress by LC-MS.
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Upon completion, the reaction mixture can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the first conjugate (Ligand 1-PEG-O-Dioxoisoindolin).
Part 2: Deprotection and Conjugation of the Second Ligand
This section details the removal of the phthalimide protecting group to reveal the aminooxy functionality, followed by conjugation to a second ligand (Ligand 2) containing an aldehyde or ketone group.
Step 2.1: Deprotection of the Dioxoisoindoline Group
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Dissolve the purified conjugate from Part 1 (Ligand 1-PEG-O-Dioxoisoindolin) (1.0 equivalent) in tetrahydrofuran (B95107) (THF).[2]
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Add aqueous hydrazine (B178648) (N₂H₄) (40 equivalents) dropwise to the solution.[2]
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Stir the mixture at room temperature for 4 hours.[2]
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Monitor the deprotection by LC-MS, observing the disappearance of the starting material and the appearance of the product with a free aminooxy group.
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Evaporate the solvent under reduced pressure.
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Add water to the residue and extract the aqueous phase three times with chloroform.
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Combine the organic layers, dry with magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent to yield the deprotected intermediate (Ligand 1-PEG-O-NH₂).
Step 2.2: Oxime Ligation with Aldehyde/Ketone-Containing Ligand 2
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Dissolve the deprotected intermediate (Ligand 1-PEG-O-NH₂) (1.0 equivalent) and the aldehyde- or ketone-containing Ligand 2 (1.2 equivalents) in a suitable coupling buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).
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The reaction is typically stirred at room temperature for 2-4 hours. Aniline can be used as a catalyst to accelerate the reaction rate.
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Monitor the formation of the final PROTAC conjugate by LC-MS.
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Purify the final PROTAC molecule by preparative HPLC to obtain a product of high purity.
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Characterize the final product using NMR and high-resolution mass spectrometry (HRMS).
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the experimental and biological processes involving this linker.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (1,3-dioxoisoindolin-2-yl)-O-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. plottie.art [plottie.art]
